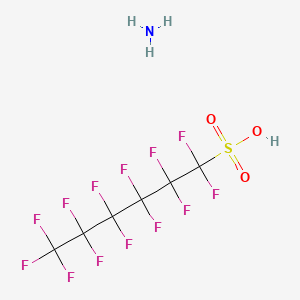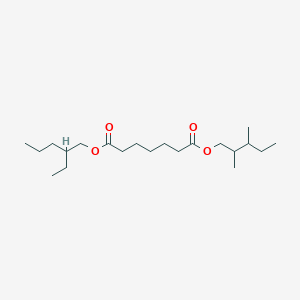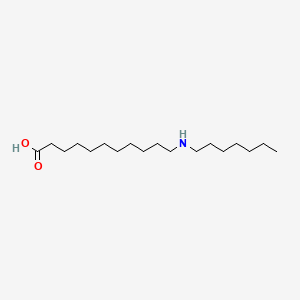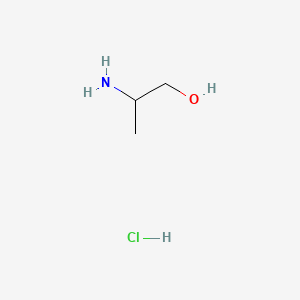
BX-320
描述
BX-320 is a selective, ATP-competitive, orally active inhibitor of the serine/threonine kinase 3-phosphoinositide-dependent protein kinase 1 (PDK1). It has shown significant potential in cancer research due to its ability to induce apoptosis and inhibit tumor growth. The compound has an IC50 value of 30 nanomolar in a direct kinase assay format .
科学研究应用
BX-320 具有广泛的科学研究应用,包括:
化学: 用作研究激酶抑制和信号转导途径的工具化合物。
生物学: 研究其对细胞增殖、凋亡和癌细胞生长的影响。
医学: 由于其抑制 PDK1 和诱导细胞凋亡的能力,它被探索为癌症治疗的潜在治疗剂。
作用机制
BX-320 通过与 PDK1 的 ATP 结合位点结合发挥作用,从而抑制其激酶活性。这种抑制会破坏 PDK1/Akt 信号通路,该通路对于癌细胞生长和存活至关重要。通过阻断该通路,this compound 诱导细胞凋亡并抑制肿瘤生长。 分子靶点包括 PDK1、Akt 和其他下游信号蛋白 .
生化分析
Biochemical Properties
BX-320 functions as an inhibitor of the serine/threonine kinase 3-phosphoinositide-dependent protein kinase 1 (PDK1). This kinase plays a crucial role in the activation of various downstream signaling pathways, including the Akt pathway, which is involved in cell growth, survival, and metabolism . This compound selectively inhibits PDK1 with an IC50 value of 30 nM, while showing minimal activity against a panel of other kinases . By inhibiting PDK1, this compound effectively reduces the phosphorylation of Akt and p70S6K1, leading to decreased cell proliferation and increased apoptosis in cancer cells .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, this compound inhibits the phosphorylation of Akt and p70S6K1, leading to reduced cell proliferation and increased apoptosis . This compound has demonstrated efficacy in inhibiting the growth of multiple cancer cell lines, including MDA-MB-468 breast cancer cells and PC3 prostate cancer cells . Additionally, this compound has been shown to inhibit the growth of LOX melanoma tumors in vivo, further highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of PDK1, a key kinase in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . By binding to the ATP-binding site of PDK1, this compound prevents the phosphorylation and activation of downstream targets such as Akt and p70S6K1 . This inhibition disrupts the signaling cascade that promotes cell growth and survival, leading to increased apoptosis and reduced proliferation in cancer cells . The selectivity of this compound for PDK1 over other kinases ensures that its effects are primarily targeted towards the PI3K/Akt pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has demonstrated stability and efficacy in inhibiting PDK1 activity over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of Akt phosphorylation and consistent induction of apoptosis in cancer cells . Additionally, this compound has been shown to maintain its inhibitory effects on tumor growth in vivo over prolonged treatment durations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a LOX melanoma mouse model, this compound was administered at a dosage of 200 mg/kg, resulting in significant inhibition of tumor growth . Higher dosages of this compound have been associated with increased efficacy in reducing tumor size and improving survival rates in animal models .
Metabolic Pathways
This compound is involved in the inhibition of the PI3K/Akt signaling pathway, which plays a critical role in cellular metabolism . By inhibiting PDK1, this compound disrupts the phosphorylation and activation of Akt, leading to alterations in metabolic flux and reduced levels of key metabolites involved in cell growth and survival . The inhibition of this pathway by this compound has been shown to induce metabolic stress in cancer cells, contributing to their reduced proliferation and increased apoptosis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is likely to interact with transporters and binding proteins that facilitate its uptake and localization within cells . Once inside the cell, this compound accumulates in specific compartments where it can effectively inhibit PDK1 activity . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of transport proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with PDK1 and other components of the PI3K/Akt signaling pathway . This compound may also localize to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its inhibitory effects on PDK1 activity . The targeting of this compound to these compartments is likely mediated by specific targeting signals or post-translational modifications that direct its localization within the cell .
准备方法
合成路线和反应条件
BX-320 通过多步合成过程合成,涉及各种中间体的偶联反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高产率和纯度 .
工业生产方法
This compound 的工业生产涉及扩大实验室合成过程。这包括优化反应条件、使用更大的反应器以及实施纯化技术,例如结晶和色谱。 目标是大量生产 this compound,同时保持其化学完整性和生物活性 .
化学反应分析
反应类型
BX-320 会经历多种类型的化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以改变 this compound 中的官能团,可能改变其生物活性。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产品
这些反应形成的主要产物取决于使用的特定条件和试剂。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物 .
相似化合物的比较
类似化合物
BX-795: 另一种具有类似抑制特性的强效 PDK1 抑制剂。
BX-912: 一种具有可比疗效和作用机制的 PDK1 抑制剂
BX-320 的独特性
This compound 的独特之处在于它对 PDK1 的高度选择性及其在癌细胞中诱导强烈的促凋亡反应的能力。 它在体外和体内模型中都显示出疗效,使其成为进一步开发为抗癌剂的很有希望的候选药物 .
属性
IUPAC Name |
N'-[3-[[5-bromo-2-[3-(pyrrolidine-1-carbonylamino)anilino]pyrimidin-4-yl]amino]propyl]-2,2-dimethylpropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31BrN8O3/c1-23(2,19(25)33)20(34)27-10-6-9-26-18-17(24)14-28-21(31-18)29-15-7-5-8-16(13-15)30-22(35)32-11-3-4-12-32/h5,7-8,13-14H,3-4,6,9-12H2,1-2H3,(H2,25,33)(H,27,34)(H,30,35)(H2,26,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSULAZTNWFKEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)C(=O)NCCCNC1=NC(=NC=C1Br)NC2=CC(=CC=C2)NC(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31BrN8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220507 | |
| Record name | BX-320 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702676-93-5 | |
| Record name | BX-320 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0702676935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BX-320 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BX-320 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B504GXS5SM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)-](/img/structure/B1607196.png)
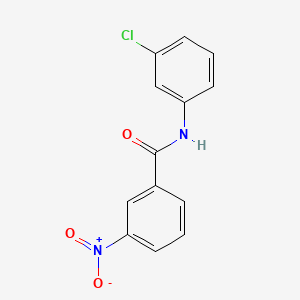
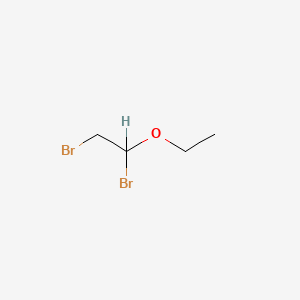
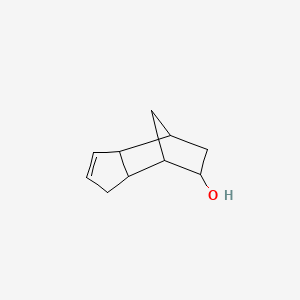

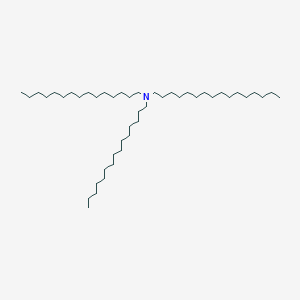
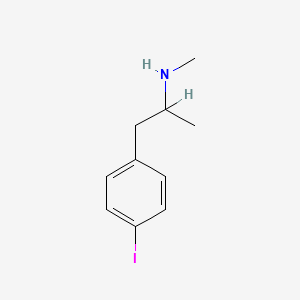
![Butanoic acid, 2-methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-yl ester](/img/structure/B1607208.png)

![2-Propenoic acid, 2-cyano-3-[4-[(4-ethoxyphenyl)methylamino]phenyl]-, ethyl ester](/img/structure/B1607210.png)
